molecular formula C17H23Cl2N5O4S B12354658 4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide

Cat. No.: B12354658
M. Wt: 464.4 g/mol
InChI Key: XGYDVDSAYAKZSA-UHFFFAOYSA-N
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Description

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide is a member of the class of pyrazoles. It is characterized by the presence of a 2,6-dichlorobenzoyl group, a methylsulfonylpiperidinyl group, and a pyrazolidine-3-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This may include the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting cyclin-dependent kinases, which are crucial for cell cycle regulation.

    Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of cancers that involve deregulated kinase activity.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are enzymes that play a key role in regulating the cell cycle. By inhibiting CDKs, the compound can prevent the proliferation of cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are those related to cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the methylsulfonyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C17H23Cl2N5O4S

Molecular Weight

464.4 g/mol

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide

InChI

InChI=1S/C17H23Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,10,13,15,20,23H,5-9H2,1H3,(H,21,26)(H,22,25)

InChI Key

XGYDVDSAYAKZSA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2C(CNN2)NC(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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